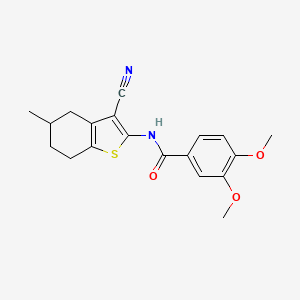

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11-4-7-17-13(8-11)14(10-20)19(25-17)21-18(22)12-5-6-15(23-2)16(9-12)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUBTWWSLGSRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in a steam bath .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide serves as a building block for synthesizing more complex molecules. It can be utilized in various organic reactions due to its reactivity:

- Oxidation : Can introduce additional functional groups or modify existing ones.

- Reduction : Converts certain functional groups into more reactive or stable forms.

- Substitution : Participates in substitution reactions where one functional group is replaced by another.

Biology

Research indicates that this compound exhibits notable biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens.

- Anticancer Potential : It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes and cancer progression .

Medicine

The compound has been explored for its potential as a therapeutic agent , particularly in drug development targeting diseases such as cancer and inflammation. Its structural features allow for further optimization to enhance efficacy and specificity against molecular targets.

Industry

In the industrial sector, this compound's unique chemical properties make it useful in developing new materials and chemical processes. Its application in organic electronics is also being researched due to its electronic properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations. Molecular docking studies suggested that the compound binds effectively to the active site of 5-lipoxygenase .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that it exhibited a dose-dependent inhibition of bacterial growth, indicating its potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of certain enzymes, such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes . The compound’s binding to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs include benzamide derivatives with variations in the thiophene ring substituents and benzamide groups. Below is a comparative analysis:

Key Structural and Functional Differences

Substituent Effects on Activity: The target compound’s 3,4-dimethoxybenzamide group may enhance solubility due to methoxy groups’ polarity, contrasting with dichlorophenyl (Etobenzanid) or trifluoromethyl (Diflufenican) groups, which improve lipid permeability and pesticidal activity . The cyano group in the target compound and its benzothiophene analog () could stabilize molecular conformations via intramolecular interactions, similar to the benzoyl group in ’s compound, which forms an S(6) ring via N–H⋯O hydrogen bonding .

Crystallographic and Conformational Insights: The cyclohexene ring in benzothiophene derivatives typically adopts envelope or half-chair conformations (e.g., puckering parameters θ = 0.5098° in ’s compound). The target compound’s methyl and cyano substituents may alter ring puckering, affecting binding to biological targets . Intermolecular interactions: Unlike the weak π-π stacking (3.90 Å) in ’s compound, the target compound’s dimethoxy groups may participate in hydrogen bonding or dipole-dipole interactions, influencing crystal packing and stability.

Synthetic Routes: The synthesis of benzothiophene derivatives often involves carbodiimide-mediated coupling (e.g., ’s method using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide). The target compound’s synthesis likely follows a similar pathway, with variations in starting materials (e.g., 3,4-dimethoxybenzoic acid instead of benzoic acid) .

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by a benzothiophene ring fused with a dimethoxybenzamide moiety and a cyano group, suggests diverse applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic use.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.43 g/mol. The presence of the cyano group and the aromatic rings enhances its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.43 g/mol |

| Structural Features | Benzothiophene ring, Cyano group, Dimethoxybenzamide |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation. A notable study identified it as a potent inhibitor of JNK2 and JNK3 kinases with IC50 values around 6.5 to 6.7 μM . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also demonstrated antibacterial and antifungal properties. Similar structures have been shown to be effective against pathogens such as Staphylococcus aureus and Escherichia coli. The dual-ring structure contributes to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

The mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes (e.g., JNK kinases), inhibiting their activity and disrupting signaling pathways critical for cell survival and proliferation.

- Receptor Binding : It may interact with cell surface receptors or intracellular targets, modulating their signaling pathways which can affect cellular responses to growth factors or hormones.

- DNA Intercalation : There is potential for this compound to intercalate within DNA strands, affecting replication and transcription processes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study utilizing various cancer cell lines reported that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against several bacterial strains comparable to established antibiotics .

Q & A

What synthetic methodologies are recommended for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethoxybenzamide?

Basic Research Focus : Synthesis protocols and reaction optimization.

Methodological Answer :

The compound’s core structure combines a tetrahydrobenzothiophene moiety with a substituted benzamide. A feasible approach involves:

- Step 1 : Synthesis of the 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine intermediate via cyclization of substituted cyclohexanone derivatives with cyanothioacetamide under acidic conditions, as demonstrated in analogous tetrahydrobenzothiophene syntheses .

- Step 2 : Coupling the amine intermediate with 3,4-dimethoxybenzoyl chloride using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Considerations : Monitor reaction progress via TLC and confirm product identity using -NMR and HRMS.

How can conflicting spectroscopic data for this compound be resolved during structural elucidation?

Advanced Research Focus : Data interpretation and validation.

Methodological Answer :

Contradictions in -NMR or -NMR signals may arise from tautomerism in the tetrahydrobenzothiophene ring or rotational isomerism in the benzamide group. To address this:

- Perform variable-temperature NMR (VT-NMR) to identify dynamic processes. For example, coalescence of signals at elevated temperatures can confirm rotational barriers .

- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons. The cyano group’s electron-withdrawing effect will downshift adjacent protons in the benzothiophene ring .

- Compare with computational models (DFT calculations) to validate chemical shift assignments and confirm stereoelectronic effects .

What strategies are effective for improving the yield of the benzamide coupling step?

Advanced Research Focus : Reaction optimization and mechanistic analysis.

Methodological Answer :

Low yields in the amide bond formation may result from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce acyl chloride hydrolysis.

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling kinetics by stabilizing the reactive intermediate .

- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of the amine intermediate.

- Post-Reaction Workup : Employ acid-base extraction to isolate the product from unreacted starting materials, followed by recrystallization (e.g., ethanol/water) for purity .

How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?

Basic Research Focus : Preliminary bioactivity screening.

Methodological Answer :

Given its structural similarity to kinase inhibitors and antimicrobial agents:

- Target Selection : Prioritize enzymes like tyrosine kinases or bacterial PPTases (phosphopantetheinyl transferases), which are sensitive to benzamide derivatives .

- Assay Design :

- Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) to measure IC values.

- For bacterial targets, perform MIC (minimum inhibitory concentration) assays against Gram-positive and Gram-negative strains.

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Research Focus : ADME profiling and in silico modeling.

Methodological Answer :

- Software Platforms : Use SwissADME or ADMETlab 2.0 to predict solubility, permeability (LogP), and cytochrome P450 interactions. The compound’s high molecular weight (>400 Da) and cLogP (~3.5) may suggest moderate bioavailability .

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to explore interactions with target enzymes. The 3-cyano group may form hydrogen bonds with catalytic residues, while the dimethoxybenzamide could occupy hydrophobic pockets .

- MD Simulations : Conduct 100-ns simulations to assess binding stability and identify conformational changes in the enzyme active site .

How can contradictory results in biological assays be analyzed to refine structure-activity relationships (SAR)?

Advanced Research Focus : SAR and data reconciliation.

Methodological Answer :

Discrepancies in activity data across studies may arise from assay variability or compound impurities. To refine SAR:

- Reproducibility Checks : Replicate assays in triplicate using independently synthesized batches.

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .

- Analog Synthesis : Prepare derivatives (e.g., replacing the cyano group with carboxyl or methyl ester) to isolate electronic vs. steric effects .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent properties (Hammett σ, π parameters) with bioactivity .

What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

Basic Research Focus : Stability profiling.

Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions.

- HPLC-MS Monitoring : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to track degradation products. The benzamide bond is prone to hydrolysis under basic conditions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .

How can synthetic byproducts be identified and minimized during scale-up?

Advanced Research Focus : Process chemistry and impurity control.

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.